

a potent inhibitor of cholinesterases and the internal Ca2+ pump.

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Compound of Interest		
Compound Name:	Diphenyleneiodonium chloride	
Cat. No.:	B1670732	Get Quote

An in-depth analysis of a molecule that potently inhibits both cholinesterases and the internal Ca2+ pump is crucial for researchers in neurobiology, pharmacology, and drug development. This technical guide focuses on Cyclopiazonic Acid (CPA), a mycotoxin produced by Penicillium and Aspergillus species, which has been identified as a dual inhibitor of these critical enzyme systems. Understanding its mechanisms of action, the experimental protocols to study it, and the signaling pathways it affects is fundamental for leveraging its properties in research and therapeutic development.

Quantitative Inhibition Data

Cyclopiazonic acid exhibits potent inhibitory activity against both sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and acetylcholinesterase (AChE). The following table summarizes the key quantitative data regarding its inhibitory potency.



Target Enzyme	Inhibitor	IC50 / Ki	Organism/Tiss ue Source	Reference
Sarco/endoplas mic reticulum Ca2+-ATPase (SERCA)	Cyclopiazonic Acid (CPA)	IC50: 0.2-1.0 μM	Rabbit skeletal muscle	
Acetylcholinester ase (AChE)	Cyclopiazonic Acid (CPA)	Ki: 3.5 μM	Electric eel (Electrophorus electricus)	
Acetylcholinester ase (AChE)	Cyclopiazonic Acid (CPA)	IC50: 10.9 μM	Human erythrocytes	-

Mechanism of Action

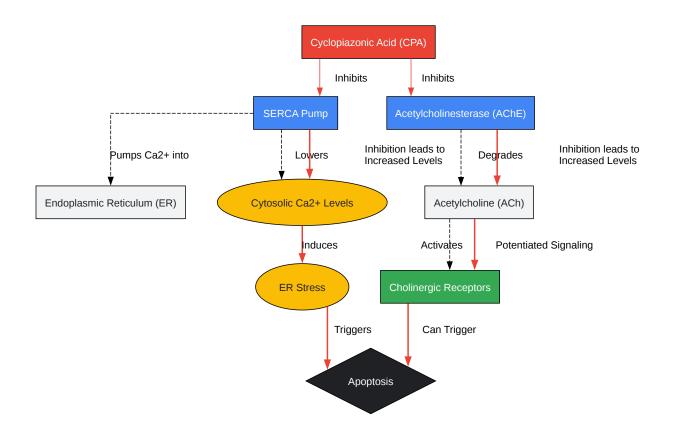
CPA's inhibitory actions on SERCA and AChE are distinct:

- SERCA Inhibition: CPA is a highly specific and reversible inhibitor of the SERCA pump. It binds to the E2 conformational state of the enzyme, stabilizing it and preventing the hydrolysis of the phosphoenzyme intermediate, which is essential for the transport of Ca2+ from the cytosol into the sarcoplasmic or endoplasmic reticulum. This leads to an increase in cytosolic Ca2+ levels.
- AChE Inhibition: CPA acts as a non-competitive inhibitor of acetylcholinesterase. This means
 it binds to a site on the enzyme different from the active site where acetylcholine binds. This
 binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing
 the substrate from binding.

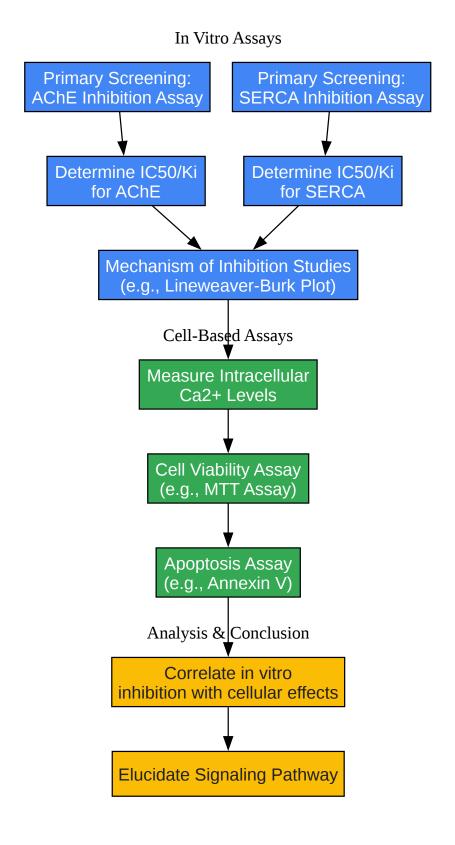
Signaling Pathways and Cellular Effects

The dual inhibition of SERCA and AChE by CPA triggers a cascade of cellular events. The disruption of Ca2+ homeostasis by SERCA inhibition, coupled with the potentiation of cholinergic signaling due to AChE inhibition, can lead to complex downstream effects, including apoptosis.









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